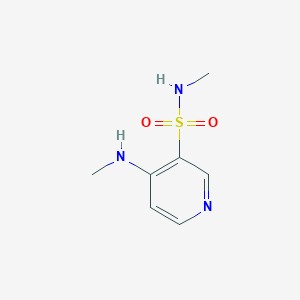

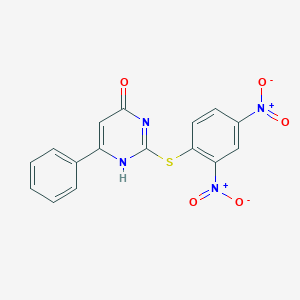

N-methyl-4-(methylamino)-3-pyridinesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-4-(methylamino)-3-pyridinesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its high potential for abuse and dependence. Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve attention, focus, and alertness.

Mécanisme D'action

Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve attention, focus, and alertness. Methylphenidate also affects the levels of serotonin in the brain, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects

Methylphenidate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. Methylphenidate can also cause side effects such as insomnia, anxiety, and appetite suppression.

Avantages Et Limitations Des Expériences En Laboratoire

Methylphenidate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying the effects of dopamine and norepinephrine on the brain. Methylphenidate is also readily available and relatively inexpensive. However, it is important to note that Methylphenidate has a high potential for abuse and dependence, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on Methylphenidate. One area of interest is the development of new formulations that can provide sustained release of the drug, which may improve its therapeutic efficacy and reduce the risk of abuse. Another area of interest is the use of Methylphenidate in combination with other drugs for the treatment of N-methyl-4-(methylamino)-3-pyridinesulfonamide and other conditions. Finally, there is a need for further research on the long-term effects of Methylphenidate use, particularly in children and adolescents.

Méthodes De Synthèse

Methylphenidate is synthesized from pyridine-2-carboxylic acid and methylamine. The synthesis process involves several steps, including esterification, reduction, and sulfonation. The final product is obtained in the form of a white crystalline powder.

Applications De Recherche Scientifique

Methylphenidate has been extensively studied for its therapeutic effects in the treatment of N-methyl-4-(methylamino)-3-pyridinesulfonamide and narcolepsy. It has been shown to improve cognitive function, attention, and memory in both children and adults with N-methyl-4-(methylamino)-3-pyridinesulfonamide. Methylphenidate has also been used to treat other conditions such as depression, anxiety, and chronic pain.

Propriétés

Nom du produit |

N-methyl-4-(methylamino)-3-pyridinesulfonamide |

|---|---|

Formule moléculaire |

C7H11N3O2S |

Poids moléculaire |

201.25 g/mol |

Nom IUPAC |

N-methyl-4-(methylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C7H11N3O2S/c1-8-6-3-4-10-5-7(6)13(11,12)9-2/h3-5,9H,1-2H3,(H,8,10) |

Clé InChI |

OGLQDXPZSODAEM-UHFFFAOYSA-N |

SMILES |

CNC1=C(C=NC=C1)S(=O)(=O)NC |

SMILES canonique |

CNC1=C(C=NC=C1)S(=O)(=O)NC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-5-[(4-fluorophenyl)sulfanyl]-4-nitro-2-propyl-1H-imidazole](/img/structure/B215259.png)

![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)

![3-Nitro-2-[(6-methylpyridin-2-yl)thio]pyridine](/img/structure/B215263.png)

![3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine](/img/structure/B215264.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine](/img/structure/B215269.png)

![4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215276.png)

![Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215277.png)